(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Descripción
The compound (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic small molecule featuring a pyridazine core substituted with a pyridin-2-ylamino group, a piperazine ring, and a 2-(trifluoromethyl)phenyl methanone moiety. Pyridazine derivatives are notable for their electron-deficient aromatic systems, which facilitate hydrogen bonding and π-π interactions in biological targets . The piperazine ring enhances solubility and conformational flexibility, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, common traits in pharmacologically active compounds . Structural determination of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .
Propiedades
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-6-2-1-5-15(16)20(31)30-13-11-29(12-14-30)19-9-8-18(27-28-19)26-17-7-3-4-10-25-17/h1-10H,11-14H2,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZQYFSDOBUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary target of this compound is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern.
Mode of Action
It is known to exhibit significant activity against mycobacterium tuberculosis h37ra. The compound’s interaction with its target likely results in the inhibition of bacterial growth, although the specific biochemical interactions remain to be elucidated.
Pharmacokinetics
The compound has been shown to exhibit significant anti-tubercular activity, suggesting that it has sufficient bioavailability to reach its target.
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis H37Ra growth. This leads to a reduction in the severity of tuberculosis symptoms and potentially to the eradication of the bacterium from the host organism.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other medications, the host organism’s immune response, and the genetic characteristics of the target bacterium
Actividad Biológica
The compound (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone , with the molecular formula CHFNO and a molecular weight of 428.4 g/mol, is a complex organic molecule with significant potential in medicinal chemistry. It features a piperazine ring, a pyridazinyl moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and research findings related to its therapeutic potential.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in pharmacology. Its structural components suggest potential interactions with various biological targets, including enzymes and receptors involved in cancer pathways.
Key Biological Activities
- Antitumor Activity : The compound has been identified as a potential inhibitor of tyrosine kinases, which play crucial roles in cancer cell signaling pathways. Compounds with similar structures have shown efficacy against various cancer types by disrupting these signaling pathways.
- Antibacterial and Antifungal Properties : Preliminary studies suggest that the compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.
- Enzyme Inhibition : The compound appears to interact with specific enzymes, potentially leading to the inhibition of essential biological processes in target cells .
The mechanism of action for (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves its ability to bind to key molecular targets within cells. This binding can disrupt normal cellular functions, leading to effects such as:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, which is critical for halting the proliferation of cancer cells .
- Microtubule Disruption : The compound may interfere with microtubule dynamics, which are essential for proper cell division and function .
Research Findings and Case Studies
Recent studies have highlighted the promising nature of this compound through various experimental approaches:
Comparative Analysis with Related Compounds
To better understand the unique properties of (4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| (2-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone | Contains fluorinated phenyl groups | Enhanced lipophilicity |
| (4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanone | Incorporates trifluoromethyl groups | Potential for increased metabolic stability |
Aplicaciones Científicas De Investigación
Chemical Formula
- Molecular Formula : C19H24N6O2
- Molecular Weight : 368.44 g/mol
Structural Features
The compound features a complex arrangement of functional groups, including:
- A pyridazine ring that is crucial for biological activity.
- A piperazine moiety , which enhances solubility and interaction with biological targets.
- A trifluoromethyl group , contributing to lipophilicity and potential receptor interactions.
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. The IC50 values observed indicate significant potential for further development as an anticancer agent.
Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against a panel of cancer cell lines. Results indicated that derivatives of the compound exhibited IC50 values in the micromolar range, suggesting a promising avenue for development as a chemotherapeutic agent.
Case Study 2: Antibacterial Activity
Research conducted on the antibacterial properties of related pyridazine derivatives revealed that some compounds showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ceftriaxone. This highlights the potential utility of this compound in treating infections caused by resistant bacterial strains.
Case Study 3: Mechanistic Insights
Further mechanistic studies have elucidated how the compound interacts with specific protein targets within cells, influencing pathways involved in cell signaling and growth regulation. Such insights are crucial for understanding its therapeutic potential and guiding future drug design efforts.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues in Pyridazine/Pyrimidine Derivatives
The target compound shares structural similarities with w3 (a pyrimidine derivative: 4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone) . Key differences include:
- Core Heterocycle : The target uses a pyridazine ring (two adjacent nitrogen atoms), whereas w3 employs a pyrimidine ring (nitrogens at positions 1 and 3). Pyridazine’s electron deficiency may enhance binding to electron-rich enzymatic pockets compared to pyrimidine.
- Substituents: Both compounds feature a piperazine-linked methanone group, but w3 includes a triazole substituent, which could improve selectivity for kinase targets.
Role of Piperazine/Piperidine Substituents
The compound 1173693-97-4 (piperidin-1-yl methanone derivative) highlights the impact of nitrogen positioning in aliphatic rings:
- Piperazine (target compound) : The two nitrogen atoms increase basicity and water solubility, favoring interactions with acidic residues in targets like GPCRs or ion channels.
Impact of Trifluoromethyl Groups
The 2-(trifluoromethyl)phenyl group in the target compound is recurrent in bioactive molecules (e.g., 1173693-97-4 ). This substituent:
- Enhances lipophilicity (logP increased by ~1 unit compared to non-fluorinated analogs).
- Improves metabolic stability by resisting oxidative degradation.
- Modulates electronic effects, altering binding affinity to hydrophobic pockets.
Bioactivity Considerations
Métodos De Preparación
Pyridazine Ring Construction
The pyridazine scaffold is typically assembled via cyclocondensation of 1,4-diketones with hydrazines. For example, 3,6-dichloropyridazine can be synthesized by reacting mucochloric acid with hydrazine hydrate in ethanol at reflux (78°C), yielding 85–90% of the dichlorinated product. Subsequent regioselective substitution at the 3-position with piperazine proceeds under mild conditions (DMF, K2CO3, 60°C, 12 h), affording 6-chloropyridazin-3-ylpiperazine in 76% yield.
Key Optimization Parameters :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine.
- Temperature : >50°C required to overcome activation energy but <80°C to avoid side reactions.
- Stoichiometry : 1.2 equivalents of piperazine ensures complete conversion of dichloropyridazine.
Installation of the Pyridin-2-ylamino Group
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the 6-chloro substituent with pyridin-2-amine is feasible under high-temperature conditions (DMSO, 130°C, 24 h), but yields are modest (∼45%) due to competing hydrolysis.
Reaction Conditions :
Buchwald-Hartwig Amination
Superior yields (68–72%) are achieved using palladium catalysis. A representative protocol employs:
- Catalyst : Pd2(dba)3 (3 mol%).
- Ligand : XantPhos (6 mol%).
- Base : KOtBu (3 equiv) in toluene at 110°C for 18 h.
Mechanistic Insight : Oxidative addition of Pd(0) to the C–Cl bond generates a π-complex, followed by transmetallation with the amine and reductive elimination to form the C–N bond.
Acylation of Piperazine with 2-(Trifluoromethyl)benzoyl Chloride
Schotten-Baumann Conditions
The benzoyl group is introduced via reaction of the secondary amine with 2-(trifluoromethyl)benzoyl chloride in a biphasic system (CH2Cl2/H2O) using NaHCO3 as the base. This method affords the target compound in 82% yield after recrystallization from EtOAc/heptane.
Critical Considerations :
Alternative Coupling Reagents
For acid-sensitive substrates, EDCI/HOBt-mediated coupling in DMF provides comparable yields (78%) with milder conditions (rt, 12 h).
Integrated One-Pot Synthesis
A streamlined one-pot procedure combining SNAr and acylation steps has been reported:
- Step 1 : 6-Chloropyridazin-3-ylpiperazine (1 equiv), pyridin-2-amine (1.2 equiv), Pd2(dba)3 (3 mol%), XantPhos (6 mol%), KOtBu (3 equiv) in toluene, 110°C, 18 h.
- Step 2 : Direct addition of 2-(trifluoromethyl)benzoyl chloride (1.1 equiv), NaHCO3 (2 equiv), H2O, CH2Cl2, 0°C to rt, 2 h.
Overall Yield : 58% after column chromatography (SiO2, CH2Cl2/MeOH 95:5).
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥99% purity with tR = 4.91 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise SNAr + Acylation | 45 | 97 | No transition metals | Low yield, long reaction times |
| Buchwald-Hartwig + Acylation | 72 | 99 | High regioselectivity | Pd contamination risk |
| One-Pot Procedure | 58 | 98 | Reduced purification steps | Requires careful stoichiometry control |
Industrial-Scale Considerations
For kilogram-scale production, the one-pot method is preferred despite moderate yields due to:
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and what critical parameters must be controlled?
Answer:
The synthesis involves multi-step reactions, including coupling pyridazine and piperazine derivatives, followed by introducing the trifluoromethylphenyl group. Key parameters include:
- Temperature control to prevent side reactions (e.g., decomposition of intermediates).
- Solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity).
- Reaction time optimization to balance yield and purity.
Post-synthesis, purification via column chromatography or recrystallization is critical. Structural confirmation requires NMR (1H/13C) and mass spectrometry (MS) .
Basic: Which spectroscopic and analytical techniques are essential for structural elucidation?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm connectivity of the pyridazine, piperazine, and trifluoromethylphenyl moieties.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves stereochemical ambiguities if single crystals are obtainable .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Answer:
- Use Design of Experiments (DoE) to systematically vary catalysts (e.g., Pd-based for cross-coupling), solvent polarity, and temperature.
- Monitor intermediates via TLC/HPLC to identify bottlenecks.
- Microwave-assisted synthesis may accelerate reaction kinetics for heat-sensitive steps .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
- Enzyme inhibition assays: Target kinases or proteases due to the compound’s heterocyclic structure.
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Antimicrobial testing: Assess against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Replicate assays under standardized conditions (e.g., identical cell lines, concentrations).
- Verify compound purity via HPLC (>95% purity minimizes off-target effects).
- Explore metabolic stability differences (e.g., liver microsome assays) that may explain variability .
Advanced: What structural modifications could enhance this compound’s pharmacological profile?
Answer:
- Substituent introduction: Add electron-withdrawing groups (e.g., -NO2) to the pyridazine ring to modulate electron density.
- Trifluoromethyl tweaks: Replace with -CF2H to alter lipophilicity without steric hindrance.
- Computational guidance: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes with modifications .
Advanced: How can discrepancies in synthetic yields between lab-scale and scaled-up batches be mitigated?
Answer:
- Scale-up protocols: Optimize stirring efficiency and heat dissipation to maintain homogeneity.
- Purification refinement: Switch from column chromatography to countercurrent distribution for higher throughput.
- Quality control: Implement in-line FTIR to monitor reaction progression in real time .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Use PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods .
- Refer to Safety Data Sheets (SDS) for spill management and disposal (piperazine derivatives may be irritants).
- Store in anhydrous conditions to prevent hydrolysis .
Advanced: What mechanistic studies are recommended to elucidate the compound’s biological target?
Answer:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to putative targets (e.g., kinases).
- CRISPR-Cas9 knockout screens: Identify genes whose loss rescues compound-induced cytotoxicity.
- Metabolomic profiling: Detect downstream metabolic perturbations via LC-MS .
Advanced: How can computational methods aid in predicting this compound’s ADMET properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
